
methyl 10H-phenothiazine-10-carboxylate
Description
Methyl 10H-phenothiazine-10-carboxylate is a heterocyclic compound derived from phenothiazine, a tricyclic structure containing sulfur and nitrogen atoms. This compound features a methyl ester group at the 10-position of the phenothiazine core. It is a key intermediate in organic synthesis, particularly for the development of bioactive molecules, such as histone deacetylase (HDAC) inhibitors and cholinesterase modulators . Its structural versatility allows for functionalization at other positions (e.g., 3-, 7-) to tune physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl phenothiazine-10-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-14(16)15-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYODNLUNCVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 10H-phenothiazine-10-carboxylate has been investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as B16-F10 murine melanoma cells. It modulates signaling pathways associated with cancer progression, particularly those involved in cell cycle regulation .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cell Growth Regulation : The compound influences cellular signaling pathways that regulate proliferation.
- Oxidative Stress Mitigation : It acts as an antioxidant, potentially reducing oxidative damage within cells.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent.
- Anticancer Research : Research involving the treatment of various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapies .
Fluorescent Dyes
This compound derivatives have been explored as fluorescent dyes due to their unique electronic properties. These compounds are used in:
- Colorimetric Chemosensors : They serve as efficient materials for detecting chemical substances through fluorescence changes.
- Bioimaging : The fluorescent properties allow for visualization in biological systems, aiding in research and diagnostic applications .
Optoelectronic Devices
Phenothiazine derivatives are also being investigated for their applications in optoelectronics:
Comparison with Similar Compounds
Key Observations :
- Steric Effects : tert-Butyl derivatives exhibit greater steric hindrance, enhancing photostability but reducing solubility compared to methyl esters .
- Lipophilicity : Aromatic substituents (e.g., phenyl, biphenylyl) increase lipophilicity, favoring blood-brain barrier penetration .
- Reactivity : Methyl esters are more reactive in hydrolysis reactions, making them suitable for prodrug designs .
Functionalized Phenothiazine Carboxylates
Sulfonate and Aldehyde Derivatives
- 10-Methyl-10H-phenothiazine-3-sulfonic acid: Sulfonation at the 3-position enhances water solubility, critical for aqueous-phase biocatalysis .
- 10-Hexyl-10H-phenothiazine-3-carbaldehyde: A hexyl chain at the 10-position and an aldehyde at the 3-position enable cross-coupling reactions for macrocycle synthesis .
Structural Analogues with Modified Cores
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The ethynyl group at the 10-position introduces π-conjugation, reducing the HOMO-LUMO gap for photovoltaic applications (crystal structure: triclinic, P1 space group) .
- Podands with 10-ethyl-3,7-dithienyl-10H-phenothiazine: Thiophene substituents enable host-guest interactions in supramolecular chemistry .
Q & A
Q. What are the common synthetic routes for methyl 10H-phenothiazine-10-carboxylate, and how are intermediates characterized?
this compound is typically synthesized via acylation or esterification reactions. A validated route involves reacting 10H-phenothiazine with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxylate ester . Key intermediates, such as 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoic acid, are purified using column chromatography and characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .
- X-ray Crystallography: Resolves molecular conformation and π-π stacking interactions in solid-state structures (e.g., SHELX software for refinement) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., ESI+ for detecting [M+H]+ ions) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory, DFT) predict optimal reaction conditions, such as solvent polarity and temperature effects on esterification yields. Computational tools like ICReDD integrate experimental data to refine synthetic pathways, reducing trial-and-error approaches . For example, simulations can model steric hindrance in phenothiazine derivatives to prioritize reactive sites for carboxylation .
Q. How do crystallographic data resolve structural contradictions in phenothiazine derivatives?
Discrepancies in bond angles or substituent orientations (e.g., between solution-phase NMR and solid-state structures) are addressed via single-crystal X-ray diffraction. For instance, SHELXL refinement of 10-methyl-10H-phenothiazine revealed a non-planar thiazine ring (torsion angle: 143.6°) due to steric strain, which NMR alone could not resolve . Cocrystallization studies further clarify how packing forces influence molecular conformations .
Q. What experimental strategies differentiate the biological activity of this compound from analogs?
- Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., nitro, trifluoromethyl) reveals trends in bioactivity. For example, 3-chloro-10H-phenothiazine exhibits antimicrobial activity (MIC: 1.50 µg/mL), while methyl carboxylate derivatives show enhanced solubility for in vitro assays .
- Enzyme Inhibition Assays: Phenothiazine-based benzhydroxamic acids (e.g., compound 22) are evaluated as histone deacetylase (HDAC) inhibitors via fluorescence-based enzymatic assays, with IC values correlated to electronic effects of substituents .
Q. How do oxidation and reduction conditions affect the stability of this compound?
Under oxidative conditions (e.g., HO), the thiazine sulfur atom forms sulfoxides or sulfones, altering electronic properties. Reductive environments (e.g., LiAlH) may cleave the ester group, yielding 10H-phenothiazine-10-carboxylic acid. Stability studies using HPLC-MS under varying pH and temperature conditions identify degradation pathways .
Q. What methodologies address low yields in the purification of this compound?
- Recrystallization: Solvent polarity adjustments (e.g., ethanol/water mixtures) improve crystal purity.
- Automated Flash Chromatography: Gradient elution (hexane/ethyl acetate) separates ester derivatives from unreacted phenothiazine precursors .
- Continuous Flow Reactors: Enhance reaction efficiency and reduce side-product formation in scaled-up syntheses .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.